3-Methyluric Acid-d3
Description
3-Methyluric Acid-d3 (C₆H₃D₃N₄O₃; molecular weight: 185.16 g/mol) is a deuterium-labeled isotopologue of 3-methyluric acid, a naturally occurring purine metabolite. The parent compound, 3-methyluric acid (C₆H₆N₄O₃; CAS 605-99-2), is a methylated derivative of uric acid formed via xanthine oxidase-mediated oxidation of 3-methylxanthine, a caffeine metabolite . The deuterated form replaces three hydrogen atoms with deuterium at the methyl group, enhancing its utility as an internal standard in mass spectrometry (MS)-based assays to improve quantification accuracy and minimize matrix effects .
Key physicochemical properties of 3-methyluric acid include:
- Molecular formula: C₆H₆N₄O₃
- Average mass: 182.139 g/mol
- Monoisotopic mass: 182.04399 g/mol
- SMILES: O=C1Nc2nc(O)[nH]c2C(=O)N1C
The deuterated variant retains these core properties but exhibits a distinct isotopic signature (e.g., +3 Da mass shift), critical for differentiating it from endogenous analytes in complex biological matrices .
Properties
Molecular Formula |
C₆H₃D₃N₄O₃ |
|---|---|
Molecular Weight |
185.16 |
Synonyms |
N3-Methyluric Acid-d3; 7,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
2.1.1 Positional Isomers
1-Methyluric Acid-d3 (C₆H₃D₃N₄O₃; CAS 1189480-64-5):
7-Methyluric Acid (C₆H₆N₄O₃; CAS 612-37-3):
2.1.2 Multimethylated Derivatives
- 3,7-Dimethyluric Acid (C₇H₈N₄O₃; CAS 13087-49-5):
Isotopic Analogs
Key Differences :
- Deuterium Labeling: 3-Methyluric Acid-d3 and Mycophenolic Acid-d3 are tailored for specific metabolites, whereas methylmalonic acid-d3 targets mitochondrial dysfunction markers .
- Analytical Utility: 3-Methyluric Acid-d3 is optimized for purine metabolism studies, while Mycophenolic Acid-d3 supports immunosuppressant monitoring .
Functional Comparison
- Metabolic Pathways: 3-Methyluric Acid-d3 tracks caffeine metabolism, whereas 1-methyluric acid-d3 monitors theophylline clearance . Non-urinary analogs like 3-Methylhippuric Acid (C₁₀H₁₁NO₃; CAS 27115-49-7) are phase II metabolites of toluene, unrelated to purine catabolism .
Physicochemical Properties :
Property 3-Methyluric Acid-d3 3,7-Dimethyluric Acid 7-Methyluric Acid LogP -1.2 (estimated) -0.8 (estimated) -1.0 (estimated) Aqueous Solubility High Moderate High MS Compatibility Ideal for SRM Requires optimization Moderate
Research Findings
- Analytical Performance: 3-Methyluric Acid-d3 demonstrated <5% coefficient of variation (CV) in LC-MS/MS assays for urinary metabolite profiling, outperforming non-deuterated analogs affected by ion suppression . In contrast, 1-Methyluric Acid-d3 showed 98% isotopic enrichment, ensuring reliable quantification of theophylline in plasma .
- Stability: Deuterated analogs exhibit enhanced stability in biological matrices (e.g., 3-Methyluric Acid-d3 remains stable for >24 hours at 4°C), whereas non-deuterated forms degrade rapidly .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 3-Methyluric Acid-d3 in biological matrices, and how do they address isotopic interference?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with stable isotope dilution is the gold standard. Deuterated analogs like 3-Methyluric Acid-d3 are used as internal standards to correct for matrix effects and ion suppression. Calibration curves must account for isotopic purity (e.g., ≥98% deuterium enrichment) to avoid cross-contribution from endogenous 3-Methyluric Acid. Sample preparation should include protein precipitation with methanol/water (90:10 v/v) to minimize matrix interference .
Q. How is 3-Methyluric Acid-d3 synthesized, and what quality controls are essential for ensuring isotopic integrity?
- Methodological Answer : Synthesis typically involves deuterium exchange or labeled precursor incorporation (e.g., 13C/15N isotopes). Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution MS are used to confirm isotopic labeling positions and purity. Batch consistency requires testing for isotopic dilution via comparative LC-MS analysis against non-deuterated analogs. Storage at −20°C in inert solvents (e.g., tert-butyl methyl ether) prevents degradation .
Q. What experimental protocols are recommended for characterizing the stability of 3-Methyluric Acid-d3 under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies should replicate physiological conditions (pH 2–9, 25–37°C). Use buffered solutions (e.g., phosphate-buffered saline) and monitor degradation via time-course LC-MS. Data interpretation must differentiate between chemical degradation and isotopic exchange, particularly in aqueous environments. Report deviations from ICH guidelines for stability testing .
Advanced Research Questions
Q. How can researchers resolve contradictory data in metabolic flux studies involving 3-Methyluric Acid-d3 as a tracer?
- Methodological Answer : Contradictions often arise from isotopic disequilibrium or compartmentalized metabolism. Use kinetic modeling (e.g., non-compartmental analysis) to account for tracer recycling and isotopic dilution. Validate models with parallel experiments using 13C-labeled analogs to isolate pathway-specific contributions. Meta-analysis of raw data across studies is critical to identify protocol inconsistencies (e.g., sampling timepoints, dose normalization) .
Q. What strategies optimize the use of 3-Methyluric Acid-d3 in in vivo pharmacokinetic studies to minimize endogenous interference?
- Methodological Answer : Administer a bolus dose sufficient to achieve plasma concentrations ≥10× baseline endogenous levels. Use serial sampling to capture distribution/elimination phases, and apply population pharmacokinetic models to distinguish exogenous vs. endogenous pools. Cross-validate with knockout models (e.g., xanthine oxidase-deficient animals) to confirm tracer specificity .
Q. How do researchers address spectral overlap challenges when analyzing 3-Methyluric Acid-d3 alongside structurally similar metabolites via NMR?
- Methodological Answer : Employ 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping peaks in complex biological samples. Isotopic labeling shifts (e.g., deuterium-induced 1H chemical shift changes) can be exploited for peak assignment. For quantification, integrate complementary methods like MS/MS to cross-verify NMR data .
Q. What are the best practices for validating 3-Methyluric Acid-d3 as a biomarker in longitudinal cohort studies?
- Methodological Answer : Use nested case-control designs with matched storage conditions (−80°C, minimal freeze-thaw cycles). Assess pre-analytical variability by spiking deuterated standards into aliquots at collection. Statistical analysis should adjust for batch effects and confounding variables (e.g., renal function) using mixed-effects models. Open-access sharing of raw spectra and chromatograms enhances reproducibility .
Data Reporting and Reproducibility
Q. How should researchers document deviations from standard protocols when using 3-Methyluric Acid-d3 in multi-center studies?
- Methodological Answer : Maintain a centralized metadata repository detailing instrument parameters (e.g., LC column lot, MS ionization mode), sample preparation variations, and calibration curve ranges. Use standardized templates (e.g., ISA-Tab format) to ensure interoperability. Disclose all deviations in supplementary materials with justifications (e.g., solvent availability during supply chain disruptions) .
Q. What statistical approaches are recommended for handling batch-to-batch variability in 3-Methyluric Acid-d3 synthesis?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare isotopic purity and yield across batches. Principal component analysis (PCA) of QC data (e.g., NMR/MS spectra) identifies outlier batches. Pre-register acceptance criteria (e.g., ≤5% CV in deuterium enrichment) to minimize subjective data exclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
